molecular formula C10H7F3N2O B13030861 7-(Trifluoromethoxy)quinolin-4-amine CAS No. 1065092-25-2

7-(Trifluoromethoxy)quinolin-4-amine

Cat. No.: B13030861
CAS No.: 1065092-25-2
M. Wt: 228.17 g/mol
InChI Key: FYGPUQDVGJBVTJ-UHFFFAOYSA-N
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Description

7-(Trifluoromethoxy)quinolin-4-amine is a chemical compound with the molecular formula C10H7F3N2O It is known for its unique structure, which includes a trifluoromethoxy group attached to a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (SNAE) reaction, where a suitable precursor, such as 4-chloroquinoline, is reacted with trifluoromethoxide under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production methods for 7-(Trifluoromethoxy)quinolin-4-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethoxy)quinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups

Scientific Research Applications

7-(Trifluoromethoxy)quinolin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethoxy)quinolin-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 7-(Trifluoromethoxy)quinolin-4-amine apart from similar compounds is its trifluoromethoxy group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1065092-25-2

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

7-(trifluoromethoxy)quinolin-4-amine

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-5H,(H2,14,15)

InChI Key

FYGPUQDVGJBVTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1OC(F)(F)F)N

Origin of Product

United States

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